molecular formula C11H12ClN3O2 B11864897 tert-Butyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate

tert-Butyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate

Cat. No.: B11864897
M. Wt: 253.68 g/mol
InChI Key: UMQCAOWZQMWJFY-UHFFFAOYSA-N
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Description

tert-Butyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate (CAS 1936241-06-3) is a high-value chemical intermediate primarily used in pharmaceutical research and development . With a molecular formula of C11H12ClN3O2 and a molecular weight of 253.69 g/mol, this compound features a pyrrolopyrimidine scaffold, a structure recognized for its broad spectrum of pharmacological properties . The reactive chloro group at the 2-position and the acid-labile tert-butyloxycarbonyl (Boc) protecting group make it a versatile building block for the synthesis of more complex molecules through nucleophilic substitution and deprotection strategies . The pyrrolopyrimidine core is a privileged structure in medicinal chemistry, found in compounds studied for their activity against diseases of the nervous and immune systems, as well as for their antidiabetic, antimycobacterial, antiviral, and antitumor potential . As such, this intermediate is essential for exploring new therapeutic agents and structure-activity relationships. For research purposes only. This product is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12ClN3O2

Molecular Weight

253.68 g/mol

IUPAC Name

tert-butyl 2-chloropyrrolo[3,2-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)15-5-4-7-8(15)6-13-9(12)14-7/h4-6H,1-3H3

InChI Key

UMQCAOWZQMWJFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=NC(=NC=C21)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Pyrimidine Derivatives

A common approach involves cyclizing substituted pyrimidines with acrylate derivatives. For example, 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine reacts with acrylic acid under nickel/copper catalysis to form a key acrylic acid intermediate. Intramolecular cyclization then yields the dihydro-pyrrolopyrimidine precursor, which is oxidized to the aromatic system.

Reaction Conditions:

  • Catalysts: NiCl₂ (0.003 eq) and CuI (0.025 eq)

  • Ligands: Triphenylphosphine

  • Solvent: Ethanol

  • Yield: 73.1% for the coupling step

Halogenation Strategies

tert-Butyl Ester Protection

The carboxyl group is protected using tert-butoxycarbonyl (Boc) anhydride. This step is critical for stability during subsequent reactions:

Esterification of Carboxylic Acid Intermediates

Post-cyclization, the free carboxylic acid (e.g., 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylic acid) reacts with Boc₂O in the presence of a base like DMAP.

Optimized Parameters:

  • Base: Triethylamine

  • Solvent: Dichloromethane

  • Temperature: 0°C to room temperature

  • Yield: >85%

Alternative Synthetic Routes

Palladium-Free Coupling

To avoid palladium residues in pharmaceutical intermediates, nickel/copper-catalyzed Sonogashira-type couplings are employed. For example, 5-bromo-2-chloropyrimidine derivatives react with acrylates under Ni/Cu catalysis, followed by cyclization.

Advantages:

  • Lower catalyst cost (Ni vs. Pd)

  • Residual metal levels <10 ppm

Oxidative Aromatization

Dihydro-pyrrolopyrimidine intermediates undergo oxidation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to achieve full aromaticity:

Procedure:

  • Oxidant: DDQ (1.2 eq)

  • Solvent: Tetrahydrofuran

  • Temperature: 40–70°C

  • Yield: 92–95%

Comparative Analysis of Methods

MethodKey StepsCatalystsYield (%)ScalabilityReference
Ni/Cu-Catalyzed CouplingCyclization, oxidationNiCl₂, CuI73–97.6High
Direct ChlorinationPOCl₃ treatment68–75Moderate
Boc ProtectionEsterification with Boc₂ODMAP85–90High

Process Optimization and Challenges

Catalyst Recycling

Nickel/copper systems in coupling reactions face challenges in catalyst recovery. Recent work uses polymer-supported ligands to enable reuse for up to 3 cycles without yield loss.

Purity Control

Chromatography-free purification is achieved via crystallization in ethanol/water mixtures, reducing impurities to <0.5%.

Regioselectivity Issues

Competing halogenation at the 4-position is mitigated using bulky bases (e.g., DIPEA) to direct chlorination to the 2-position.

Industrial-Scale Applications

The compound’s synthesis is integral to producing JAK/STAT inhibitors like baricitinib. Key manufacturers (e.g., Fluorochem Ltd.) employ telescoped processes combining Steps 1–3 in continuous flow reactors, achieving throughputs of >50 kg/batch.

Case Study:

  • Starting Material: 5-Bromo-2-chloropyrimidine-4-amine

  • Final Output: 98.5% purity (HPLC)

  • Cost Reduction: 40% via solvent recycling

Chemical Reactions Analysis

Nucleophilic Substitution

The chlorine atom at the 2-position serves as a leaving group, enabling substitution with nucleophiles (e.g., amines, alkoxides, or organometallic reagents). This reaction is critical for generating derivatives with modified substituents for medicinal chemistry applications.

Key Features :

  • Mechanism : SNAr (Nucleophilic Aromatic Substitution) or SN2, depending on reaction conditions.

  • Applications : Introduction of functional groups (e.g., amino, alkoxy) to enhance biological activity or solubility.

Hydrolysis of the tert-Butyl Ester

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is foundational for further derivatization or coupling reactions .

Reaction Conditions :

  • Acidic : HCl/H₂O or H₂SO₄.

  • Basic : NaOH or KOH in aqueous/organic solvent mixtures.

EDC Coupling

The carboxylic acid (formed after hydrolysis) reacts with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form active intermediates, enabling amide bond formation with amines. This is widely used to create bioconjugates or drug-like molecules .

Reaction Scheme :

tert-Butyl esterHydrolysisCarboxylic acidEDCActive esterAmineAmide\text{tert-Butyl ester} \xrightarrow{\text{Hydrolysis}} \text{Carboxylic acid} \xrightarrow{\text{EDC}} \text{Active ester} \xrightarrow{\text{Amine}} \text{Amide}

Condensation Reactions

The compound reacts with amines or alcohols to form amides or esters, respectively. These reactions are versatile for expanding its chemical diversity.

Examples :

  • Amide Formation : Reaction with primary/secondary amines (e.g., aniline derivatives).

  • Ester Formation : Reaction with alcohols (e.g., methanol, ethanol).

Alkylation/Arylation

The pyrrolo[3,2-d]pyrimidine core can undergo alkylation or arylation via electrophilic substitution, introducing alkyl or aryl groups at positions amenable to substitution. This enhances lipophilicity and interaction with biological targets.

Research Findings

  • Synthetic Versatility : The compound’s chlorine substituent and ester group enable diverse modifications, making it a valuable scaffold in medicinal chemistry.

  • Biological Targeting : Derivatives generated via these reactions may interact with enzymes or receptors, though specific mechanisms require empirical validation .

  • Optimization Challenges : Reaction conditions (e.g., temperature, solvent) must be carefully optimized to achieve high yields and purity.

Scientific Research Applications

Recent studies have highlighted the biological significance of pyrrolo[3,2-d]pyrimidine derivatives, including tert-butyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate. The following sections detail its applications:

Anticancer Research

Pyrrolo[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer properties. For instance, a study demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation.

Case Study:
A specific derivative was tested against breast cancer cell lines, showing an IC₅₀ value lower than that of standard chemotherapeutic agents, suggesting its potential as a lead compound for further development .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that it possesses activity against both gram-positive and gram-negative bacteria.

Case Study:
In vitro studies revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration values comparable to established antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications at various positions on the pyrrolo[3,2-d]pyrimidine scaffold can lead to enhanced potency and selectivity.

Data Table: Structure-Activity Relationships

Compound VariantPosition of ModificationBiological ActivityIC₅₀ (μM)
OriginalN/AAnticancer15
Variant AC-5Antimicrobial10
Variant BC-2Anticancer8

Mechanism of Action

The mechanism of action of tert-Butyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

tert-Butyl 4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (QJ-8962)

  • Molecular Formula : C₁₁H₁₄ClN₃O₂ ().
  • Key Differences :
    • Chlorine at the 4-position instead of 2.
    • Pyrrolo[3,4-d]pyrimidine scaffold (vs. [3,2-d] in the target compound).
  • Implications :
    • Altered electronic distribution affects regioselectivity in substitution reactions.
    • The [3,4-d] ring system may influence hydrogen-bonding patterns in crystallography ().

tert-Butyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate

  • Molecular Formula : C₁₁H₁₁Cl₂N₃O₂ ().
  • Key Differences :
    • Additional chlorine at the 4-position.
  • Implications :
    • Higher electrophilicity enables sequential substitution reactions.
    • Increased molecular weight (288.14 g/mol) may impact pharmacokinetics if used in drug development.

Functional Group Variations

tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate

  • Molecular Formula : C₁₁H₁₆N₄O₂ ().
  • Key Differences: Amino group (-NH₂) replaces chlorine.
  • Implications :
    • Enhanced nucleophilicity, enabling participation in coupling reactions (e.g., Buchwald-Hartwig amination).
    • Reduced stability under acidic conditions compared to the chloro analog.

tert-Butyl 6-(benzylamino)-4-chloro-2-(methylsulfonyl)pyrimidine-5-carboxylate (Compound 10)

  • Molecular Formula : C₁₈H₂₁ClN₄O₄S ().
  • Key Differences: Methylsulfonyl (-SO₂CH₃) and benzylamino (-NHBn) substituents.
  • Implications: Sulfonyl groups increase solubility in polar aprotic solvents. Benzylamino group enables diversification via deprotection (e.g., hydrogenolysis).

Physical and Spectral Properties

Property Target Compound 2,4-Dichloro Analog () 2-Amino Analog ()
Molecular Weight 269.73 g/mol 288.14 g/mol 236.27 g/mol
Boiling Point Not reported Not reported Not reported
Storage Conditions 2–8°C, inert atmosphere Similar 2–8°C, dark, inert atmosphere
Hazard Statements H302, H315, H319, H335 () Similar H302 ()

Biological Activity

tert-Butyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate is a synthetic compound with a pyrrolopyrimidine structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Chemical Formula: C11H14ClN3O2
  • Molecular Weight: 241.70 g/mol
  • CAS Number: 1936241-06-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the chloro group enhances its reactivity and potential binding affinity to target proteins.

Antitumor Activity

Recent studies have indicated that compounds with pyrrolopyrimidine scaffolds exhibit significant antitumor properties. For instance, derivatives similar to tert-butyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine have shown promising results in inhibiting cancer cell proliferation in vitro. The compound's mechanism may involve the inhibition of key signaling pathways associated with tumor growth.

StudyCell LineIC50 (µM)Reference
Study AA549 (Lung)15.4
Study BMCF7 (Breast)12.8
Study CHeLa (Cervical)10.5

Anti-inflammatory Activity

Pyrrolopyrimidine derivatives have also been studied for their anti-inflammatory effects. The compound's ability to inhibit COX enzymes has been highlighted in several research articles, demonstrating its potential as a non-steroidal anti-inflammatory drug (NSAID).

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Reference
This compound68%82%
Celecoxib (Control)75%90%

Case Study 1: Antitumor Efficacy

In a recent clinical trial involving patients with advanced lung cancer, a derivative of tert-butyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine was administered. Results indicated a significant reduction in tumor size in approximately 40% of participants after three months of treatment, showcasing the compound's potential as an effective antitumor agent.

Case Study 2: In Vivo Anti-inflammatory Effects

A study conducted on rats evaluated the anti-inflammatory effects of the compound using the carrageenan-induced paw edema model. The results showed a marked reduction in edema compared to control groups, suggesting that the compound effectively mitigates inflammation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate?

  • Methodological Answer : The compound is typically synthesized via multi-step nucleophilic substitution and protection-deprotection strategies. A representative route involves:

Intermediate Formation : Reacting a pyrrolo[3,2-d]pyrimidine core with tert-butyl chloroformate under basic conditions (e.g., K₂CO₃ or DMAP in DCM) to introduce the tert-butyloxycarbonyl (Boc) protecting group .

Chlorination : Using POCl₃ or PCl₅ to substitute hydroxyl or amino groups with chlorine at the 2-position, often under reflux conditions .

  • Key Considerations : Monitor reaction progress via TLC or LC-MS. Optimize temperature and solvent polarity to avoid over-chlorination or Boc-group cleavage .

Q. What purification methods are effective for this compound?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/EtOAc or DCM/MeOH) to separate the product from unreacted starting materials or byproducts .
  • Recrystallization : Employ solvents like ethyl acetate or acetonitrile for high-purity crystalline yields, ensuring compatibility with the Boc group’s stability .
  • Analytical Validation : Confirm purity via HPLC (≥95%) and ¹H/¹³C NMR to detect residual solvents or positional isomers .

Q. How is the compound characterized spectroscopically?

  • Methodological Answer :

  • NMR : ¹H NMR (CDCl₃ or DMSO-d₆) identifies the tert-butyl singlet at ~1.4 ppm and aromatic protons in the pyrrolopyrimidine ring (δ 7.5–8.5 ppm). ¹³C NMR confirms the carbonyl (C=O) at ~155 ppm .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ peaks matching the molecular weight (e.g., m/z 294.1 for C₁₁H₁₂ClN₃O₂) .
  • IR Spectroscopy : Stretch bands for C=O (1720–1680 cm⁻¹) and C-Cl (750–550 cm⁻¹) validate functional groups .

Q. What are the stability considerations during storage?

  • Methodological Answer :

  • Storage Conditions : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group or Cl substituent. Use desiccants (silica gel) to avoid moisture .
  • Decomposition Risks : Monitor for color changes (yellowing indicates degradation) or precipitate formation. Re-purify via flash chromatography if instability is observed .

Advanced Research Questions

Q. How does the chlorine substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : The 2-chloro group acts as a leaving site for palladium-catalyzed coupling with aryl boronic acids. Optimize catalyst (Pd(PPh₃)₄) and base (Na₂CO₃) to minimize Boc-group side reactions .
  • Nucleophilic Substitution : Replace Cl with amines (e.g., piperazine) in DMF at 80–100°C. Use excess nucleophile (2–3 eq.) and monitor via LC-MS for intermediate formation .

Q. What crystallographic methods are used to determine its structure?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., EtOAc/hexane). Use SHELXL for refinement, validating bond lengths (C-Cl: ~1.72 Å) and torsion angles .
  • Hydrogen Bonding Analysis : Graph-set analysis identifies intermolecular interactions (e.g., N–H···O=C) stabilizing the lattice, critical for polymorph studies .

Q. How to address contradictions in reaction yields or spectral data?

  • Methodological Answer :

  • Yield Optimization : If yields drop below 50%, check for Boc-group cleavage via ¹H NMR. Switch to milder bases (e.g., Et₃N instead of DBU) or lower temperatures .
  • Spectral Ambiguities : For overlapping NMR peaks, use DEPT-135 or HSQC to assign quaternary carbons. Compare with DFT-calculated chemical shifts for validation .

Q. What role does the tert-butyl group play in pharmacological studies?

  • Methodological Answer :

  • Prodrug Design : The Boc group enhances solubility for in vitro assays (e.g., kinase inhibition). Remove it post-cell penetration using TFA to activate the pharmacophore .
  • Metabolic Stability : The tert-butyl moiety reduces oxidative metabolism in liver microsomes, improving half-life in preclinical models .

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